Trebenzomine
Overview
Description
Mechanism of Action
Target of Action
Trebenzomine, a novel psychoactive agent, primarily targets the serotonin uptake system in the brain . It acts as a potent inhibitor of serotonin uptake in rat brain synaptosomes and in isolated human platelets . The compound’s potency in inhibiting norepinephrine and dopamine uptake in rat brain synaptosomes is significantly less than for serotonin .
Mode of Action
This compound interacts with its targets by inhibiting the uptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
Given its role as a serotonin uptake inhibitor, it likely impacts the serotonergic pathways in the brain . These pathways are involved in various physiological processes, including mood regulation, social behavior, appetite, digestion, sleep, memory, and sexual function .
Pharmacokinetics
Given its psychoactive properties, it is likely that the compound crosses the blood-brain barrier to exert its effects
Result of Action
This compound’s inhibition of serotonin uptake results in increased serotonin levels in the synaptic cleft, which can enhance the neurotransmitter’s effects . This can lead to changes in mood and other physiological processes regulated by serotonin . Clinical studies have shown mixed results regarding the compound’s antipsychotic efficacy .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. Factors such as the presence of other drugs, the individual’s health status, and genetic factors can impact the compound’s action . .
Biochemical Analysis
Biochemical Properties
Trebenzomine plays a significant role in biochemical reactions, particularly in the inhibition of serotonin uptake. It interacts with various enzymes, proteins, and other biomolecules. Notably, this compound is a potent inhibitor of serotonin uptake in rat brain synaptosomes and isolated human platelets . It also inhibits norepinephrine and dopamine uptake, although to a lesser extent compared to serotonin . These interactions suggest that this compound’s primary biochemical role is modulating neurotransmitter levels in the brain.
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It influences cell function by inhibiting serotonin uptake, which can affect cell signaling pathways, gene expression, and cellular metabolism. In rat brain synaptosomes, this compound significantly inhibits serotonin uptake, leading to increased serotonin levels in the synaptic cleft . This inhibition can alter cell signaling pathways and potentially impact gene expression related to neurotransmitter regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to serotonin transporters, inhibiting their function and preventing serotonin reuptake into presynaptic neurons . This inhibition increases serotonin availability in the synaptic cleft, enhancing serotonergic signaling. Additionally, this compound’s lesser inhibition of norepinephrine and dopamine uptake suggests it may also interact with their respective transporters, albeit with lower affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound maintains its inhibitory effects on serotonin uptake over extended periods, indicating its stability and sustained action . Long-term exposure to this compound may lead to adaptive changes in cellular function, such as altered transporter expression or receptor sensitivity. These temporal effects highlight the importance of monitoring this compound’s impact over time in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits serotonin uptake without causing significant adverse effects . Higher doses may lead to toxic effects, such as altered neurotransmitter levels and potential neurotoxicity. Studies have shown that this compound’s potency in inhibiting serotonin uptake is dose-dependent, with higher doses resulting in more pronounced effects . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate neurotransmitter levels. Its primary metabolic pathway involves the inhibition of serotonin transporters, leading to increased serotonin levels in the synaptic cleft . Additionally, this compound may affect metabolic flux by altering the balance of neurotransmitter synthesis and degradation. Understanding these metabolic pathways is essential for elucidating this compound’s overall impact on cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It primarily targets serotonin transporters in the brain, where it inhibits serotonin reuptake . This targeted distribution ensures that this compound exerts its effects on serotonergic signaling pathways. Additionally, this compound’s distribution may be influenced by its binding affinity to other neurotransmitter transporters, such as those for norepinephrine and dopamine .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic cleft, where it inhibits serotonin reuptake. This localization is facilitated by its interaction with serotonin transporters on presynaptic neurons . This compound’s activity in the synaptic cleft enhances serotonergic signaling, contributing to its antidepressant and antipsychotic effects. Understanding this compound’s subcellular localization is crucial for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
The synthesis of Trebenzomine involves the formation of its core structure, which is a 2H-1-benzopyran-3-amine derivative. The synthetic route typically includes the following steps:
Formation of the Benzopyran Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Amination: Introduction of the amine group at the 3-position of the benzopyran ring.
Methylation: Methyl groups are introduced at the nitrogen and carbon positions to achieve the final structure of this compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Trebenzomine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.
Common reagents and conditions used in these reactions include potassium permanganate for oxidation and NBS for bromination. Major products formed from these reactions include benzoic acid derivatives and benzylic halides.
Scientific Research Applications
Comparison with Similar Compounds
Trebenzomine can be compared with other psychotropic agents such as thioridazine and trazodone. Unlike thioridazine, this compound does not significantly elevate serum prolactin levels . Compared to trazodone, this compound has a more selective action on serotonin uptake . Similar compounds include:
Thioridazine: An antipsychotic with broader receptor activity.
Trazodone: A serotonin receptor antagonist and reuptake inhibitor.
Ziprasidone: An atypical antipsychotic with effects on serotonin and dopamine receptors.
This compound’s unique profile as a selective serotonin uptake inhibitor with minimal effects on prolactin levels distinguishes it from these compounds.
Properties
IUPAC Name |
N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-11(13(2)3)8-10-6-4-5-7-12(10)14-9/h4-7,9,11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJAKSHVOONYHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2=CC=CC=C2O1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23915-74-4 (hydrochloride) | |
Record name | Trebenzomine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70865123 | |
Record name | N,N,2-Trimethyl-3,4-dihydro-2H-1-benzopyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23915-73-3 | |
Record name | Trebenzomine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TREBENZOMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E26GV7524F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the research comparing Trebenzomine to other known treatments?
A2: A controlled study compared this compound to Doxepin in treating anxiety and depression in 26 psychoneurotic inpatients. [] The results indicated that both drugs effectively improved depressive and anxious symptoms without significant differences in improvement rate, degree, or side effects. Another study compared this compound with Thioridazine in treating schizophrenia, although the results are not yet available. []
Q2: Are there any studies indicating this compound's effectiveness in treating schizophrenia?
A3: While some research proposed this compound's potential as an antipsychotic, one study yielded negative results regarding its efficacy in treating schizophrenia. [] This highlights the need for further research to determine its effectiveness for this specific application.
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